molecular formula C21H18N2O4 B13404667 2,2'-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione

2,2'-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione

Cat. No.: B13404667
M. Wt: 362.4 g/mol
InChI Key: RYTMRQLCBOQFHV-UHFFFAOYSA-N
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Description

“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” typically involves the reaction of phthalic anhydride with a suitable diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, with the addition of a catalyst to facilitate the formation of the isoindole ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of “2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler isoindole derivative with similar chemical properties.

    N-Substituted Isoindoles: Compounds with various substituents on the isoindole ring.

Uniqueness

“2,2’-(1-Methyl-1,4-butanediyl)bis-1H-isoindole-1,3(2H)-dione” is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other isoindole derivatives.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione

InChI

InChI=1S/C21H18N2O4/c1-13(23-20(26)16-10-4-5-11-17(16)21(23)27)7-6-12-22-18(24)14-8-2-3-9-15(14)19(22)25/h2-5,8-11,13H,6-7,12H2,1H3

InChI Key

RYTMRQLCBOQFHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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